An In-Depth Technical Guide to (1,1-Dioxidothiomorpholin-4-yl)acetic acid: Properties, Synthesis, and Medicinal Chemistry Applications
An In-Depth Technical Guide to (1,1-Dioxidothiomorpholin-4-yl)acetic acid: Properties, Synthesis, and Medicinal Chemistry Applications
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and the potential applications of (1,1-Dioxidothiomorpholin-4-yl)acetic acid in the field of drug discovery and development. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences who are interested in leveraging the unique structural and chemical attributes of the thiomorpholine S,S-dioxide scaffold.
Introduction: The Thiomorpholine S,S-Dioxide Moiety as a Privileged Scaffold
The morpholine ring is a ubiquitous feature in a multitude of approved drugs, valued for its ability to improve pharmacokinetic properties such as solubility and metabolic stability. However, the exploration of bioisosteric replacements for the morpholine moiety is a key strategy in modern drug design to further refine a compound's pharmacological profile. The thiomorpholine S,S-dioxide group has emerged as a compelling bioisostere for the morpholine ring. The replacement of the ether oxygen with a sulfonyl group introduces a hydrogen bond acceptor while altering the molecule's lipophilicity and metabolic profile, potentially leading to improved efficacy and safety.[1][2] (1,1-Dioxidothiomorpholin-4-yl)acetic acid is a key building block that incorporates this valuable scaffold, presenting a carboxylic acid handle for further chemical elaboration.
Core Chemical and Physical Properties
(1,1-Dioxidothiomorpholin-4-yl)acetic acid is a white to off-white solid at room temperature. Its core chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 155480-08-3 | , |
| Molecular Formula | C₆H₁₁NO₄S | , |
| Molecular Weight | 193.22 g/mol | , |
| Melting Point | 177 °C | |
| SMILES | O=S1(=O)CCN(CC(O)=O)CC1 | |
| InChIKey | CEABBIBOUBCOPV-UHFFFAOYSA-N |
Proposed Synthesis of (1,1-Dioxidothiomorpholin-4-yl)acetic acid
A robust and scalable synthesis of (1,1-Dioxidothiomorpholin-4-yl)acetic acid can be envisioned through a two-step process starting from commercially available thiomorpholine. The proposed synthetic pathway is illustrated below.
Step 1: Oxidation of Thiomorpholine to Thiomorpholine 1,1-Dioxide
The initial step involves the oxidation of the sulfide in the thiomorpholine ring to a sulfone. This transformation can be efficiently achieved using a variety of oxidizing agents, with potassium permanganate and hydrogen peroxide being common choices.[3][4]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve thiomorpholine (1 equivalent) in an appropriate solvent such as water or a mixture of water and a co-solvent like acetone.
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Oxidant Addition: Cool the solution in an ice bath. Prepare a solution of potassium permanganate (2.2 equivalents) in water. Add the potassium permanganate solution dropwise to the thiomorpholine solution while maintaining the temperature below 10 °C. The reaction is exothermic, and careful control of the addition rate is crucial.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by the addition of a reducing agent such as sodium bisulfite until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide is formed.
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Isolation: Filter the reaction mixture to remove the manganese dioxide. The filtrate is then concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield thiomorpholine 1,1-dioxide as a white crystalline solid.
Step 2: N-Alkylation of Thiomorpholine 1,1-Dioxide
The second step is the N-alkylation of the secondary amine of thiomorpholine 1,1-dioxide with a haloacetic acid derivative, such as sodium chloroacetate. This is a standard nucleophilic substitution reaction.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve thiomorpholine 1,1-dioxide (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Base and Alkylating Agent Addition: Add a non-nucleophilic base such as sodium carbonate or potassium carbonate (1.5 equivalents) to the solution, followed by the addition of sodium chloroacetate (1.2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for several hours. The reaction progress should be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Acidify the aqueous solution with a dilute mineral acid (e.g., 1M HCl) to a pH of approximately 2-3. This will protonate the carboxylic acid, causing it to precipitate.
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Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude (1,1-Dioxidothiomorpholin-4-yl)acetic acid can be further purified by recrystallization from a suitable solvent like water or an alcohol/water mixture to afford the final product.
Expected Spectroscopic Characteristics
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the thiomorpholine ring and the acetic acid moiety.
-
Thiomorpholine Ring Protons: The protons on the carbons adjacent to the sulfonyl group (C2-H and C6-H) will be deshielded and are expected to resonate as a multiplet in the range of δ 3.2-3.5 ppm . The protons on the carbons adjacent to the nitrogen atom (C3-H and C5-H) are also expected to appear as a multiplet, likely in the region of δ 3.0-3.3 ppm .[5]
-
Acetic Acid Methylene Protons: The methylene protons of the acetic acid group (-CH₂-COOH) will be adjacent to the nitrogen atom and are expected to appear as a singlet in the range of δ 3.4-3.8 ppm .
-
Carboxylic Acid Proton: The acidic proton of the carboxylic acid group (-COOH) will be a broad singlet, and its chemical shift will be concentration and solvent-dependent, typically appearing downfield in the range of δ 10-12 ppm .
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Thiomorpholine Ring Carbons: The carbons adjacent to the sulfonyl group (C2 and C6) are expected to resonate in the region of δ 50-55 ppm . The carbons adjacent to the nitrogen atom (C3 and C5) will likely appear in the range of δ 48-52 ppm .[5]
-
Acetic Acid Carbons: The methylene carbon of the acetic acid group (-CH₂-) is expected to be in the range of δ 55-60 ppm . The carbonyl carbon of the carboxylic acid (-COOH) will be significantly downfield, likely in the region of δ 170-175 ppm .
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the sulfonyl and carboxylic acid functional groups.
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S=O Stretching: The sulfonyl group will exhibit two strong, characteristic stretching vibrations. The asymmetric stretch is expected in the range of 1300-1350 cm⁻¹ , and the symmetric stretch is expected between 1120-1160 cm⁻¹ .
-
C=O Stretching: The carbonyl group of the carboxylic acid will show a strong absorption band in the region of 1700-1725 cm⁻¹ .[6][7]
-
O-H Stretching: The hydroxyl group of the carboxylic acid will display a very broad absorption band in the range of 2500-3300 cm⁻¹ , which is characteristic of the hydrogen-bonded dimers of carboxylic acids.[6][7]
-
C-H Stretching: The C-H stretching vibrations of the methylene groups will appear in the region of 2850-3000 cm⁻¹ .
Mass Spectrometry
The mass spectrum will be crucial for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should provide the exact mass, confirming the molecular formula.
-
Predicted m/z values (ESI): [8]
-
[M+H]⁺: 194.04816
-
[M+Na]⁺: 216.03010
-
[M-H]⁻: 192.03360
-
Applications in Drug Discovery and Medicinal Chemistry
The (1,1-Dioxidothiomorpholin-4-yl)acetic acid molecule is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The thiomorpholine S,S-dioxide scaffold has been incorporated into a variety of biologically active compounds, demonstrating its utility in modulating drug-like properties.
Bioisosteric Replacement of Morpholine
As a bioisostere of morpholine, the thiomorpholine S,S-dioxide moiety can be used to fine-tune the properties of a lead compound. This substitution can lead to:
-
Altered Lipophilicity: The sulfonyl group generally increases polarity compared to the ether oxygen in morpholine, which can impact solubility and cell permeability.
-
Modified Metabolic Stability: The sulfur atom in the S,S-dioxide form is in its highest oxidation state and is generally metabolically stable, which can prevent unwanted metabolism that may occur at the ether linkage of a morpholine ring.
-
Enhanced Target Interactions: The two oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors, potentially leading to stronger or novel interactions with biological targets.
Potential Therapeutic Areas
Derivatives of thiomorpholine S,S-dioxide have shown promise in a range of therapeutic areas:
-
Antimicrobial Agents: The thiomorpholine S,S-dioxide scaffold has been incorporated into novel oxazolidinone antibiotics, demonstrating potent activity against various bacterial strains.[3]
-
Anti-inflammatory and Anticancer Agents: The structural features of this scaffold make it a candidate for the development of kinase inhibitors and other agents targeting signaling pathways involved in inflammation and cancer.
-
Central Nervous System (CNS) Disorders: The ability to modulate physicochemical properties makes this scaffold interesting for the development of drugs targeting the CNS, where blood-brain barrier penetration is a key challenge.
The carboxylic acid handle of (1,1-Dioxidothiomorpholin-4-yl)acetic acid provides a convenient point of attachment for coupling to various pharmacophores and molecular scaffolds, enabling the exploration of a wide chemical space in the pursuit of novel therapeutics.
Conclusion
(1,1-Dioxidothiomorpholin-4-yl)acetic acid is a valuable and versatile building block for medicinal chemistry and drug discovery. Its core thiomorpholine S,S-dioxide scaffold offers a strategic alternative to the more common morpholine ring, providing opportunities to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The proposed synthetic route is straightforward and amenable to scale-up. The predicted spectroscopic characteristics provide a solid basis for the characterization of this compound and its derivatives. For researchers and scientists in drug development, the exploration of this scaffold holds significant potential for the discovery of novel and improved therapeutics.
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